molecular formula C13H16N2O2 B2847221 N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 331627-19-1

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2847221
CAS No.: 331627-19-1
M. Wt: 232.283
InChI Key: KJQVNTRVLSNHND-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide: is an organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2,4-dimethylphenyl group and a carboxamide group

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and the cardiovascular system .

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic receptor . It binds to these receptors and mimics the action of natural neurotransmitters, leading to an overstimulation of the receptor . This overstimulation results in a series of downstream effects that ultimately lead to the paralysis and death of insects .

Biochemical Pathways

Upon binding to the alpha-adrenergic receptors, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins . These enzymes play key roles in various biochemical pathways, including the regulation of mood, pain perception, and inflammation . The inhibition of these enzymes disrupts these pathways, leading to a range of effects, including overexcitation, paralysis, and death in insects .

Pharmacokinetics

It is known that most animal species, including humans, can metabolize amitraz rapidly to form six metabolites during biotransformation . These metabolites include N-methyl-N′-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .

Result of Action

The molecular and cellular effects of Amitraz’s action are primarily due to its interaction with the alpha-adrenergic receptors. This interaction leads to overexcitation, which subsequently results in paralysis and death in insects . In mammals, Amitraz is less harmful and is commonly used as an insecticide against mite or tick infestation in dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 2,4-dimethylaniline with a suitable acylating agent, such as ethyl acetoacetate, under basic conditions. The resulting intermediate is then subjected to cyclization to form the pyrrolidine ring. The final product is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is scaled up from laboratory conditions to industrial scale, ensuring consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the phenyl ring or the pyrrolidine ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its potential to form hydrogen bonds and other interactions with biological macromolecules.

Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development. It may be investigated for its effects on various biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials, leveraging its chemical reactivity and stability.

Comparison with Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 2,4-dimethylaniline
  • N-(2,4-dimethylphenyl)-N’-methylformamidine

Uniqueness: N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of a pyrrolidine ring and a 2,4-dimethylphenyl group This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-3-4-10(9(2)7-8)15-13(17)11-5-6-12(16)14-11/h3-4,7,11H,5-6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVNTRVLSNHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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